2-Methylthiophene-3-carbaldehyde
Overview
Description
2-Methylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its aldehyde functional group attached to the third carbon of the thiophene ring and a methyl group attached to the second carbon. It is used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
2-Methylthiophene-3-carbaldehyde, like other thiophene derivatives, is a potential class of biologically active compounds Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties . The downstream effects of these interactions can vary widely depending on the specific compound and target.
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of pharmacological properties .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-methylthiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the third position of the thiophene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: 2-Methylthiophene-3-carboxylic acid.
Reduction: 2-Methylthiophene-3-methanol.
Substitution: 2-Bromo-3-methylthiophene.
Scientific Research Applications
2-Methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 3-Methylthiophene-2-carbaldehyde
- 5-Methylthiophene-2-carbaldehyde
Comparison: 2-Methylthiophene-3-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the thiophene ring. This unique structure influences its reactivity and the types of reactions it can undergo compared to other thiophene derivatives. For instance, the presence of the methyl group at the second position can affect the electron density of the ring, making it more or less reactive in certain substitution reactions .
Properties
IUPAC Name |
2-methylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-6(4-7)2-3-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYHYZOBGJOIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336160 | |
Record name | 2-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84815-20-3 | |
Record name | 2-methylthiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylthiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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